
9,10-Dimethylacridin-10-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dimethylacridin-10-ium iodide is a chemical compound with the molecular formula C₁₅H₁₄IN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dimethylacridin-10-ium iodide typically involves the reaction of 9-methylacridine with methyl iodide. The process can be summarized as follows:
Starting Materials: 9-Methylacridine and methyl iodide.
Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dimethylacridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although specific conditions and reagents for reduction are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can replace the iodide ion with other functional groups.
Applications De Recherche Scientifique
9,10-Dimethylacridin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is utilized in cell imaging due to its fluorescent properties.
Industry: The compound is used in the production of dyes and other chemical products.
Mécanisme D'action
The mechanism by which 9,10-dimethylacridin-10-ium iodide exerts its effects involves its interaction with molecular targets and pathways. In the context of biomedical imaging, the compound’s fluorescent properties are crucial.
Comparaison Avec Des Composés Similaires
9-Methylacridine: A precursor in the synthesis of 9,10-dimethylacridin-10-ium iodide.
Acridine Orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acriflavine: Used as an antiseptic and in fluorescence microscopy.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly suitable for near-infrared applications. This sets it apart from other acridine derivatives that may not have the same level of utility in such applications.
Propriétés
Numéro CAS |
951-00-8 |
|---|---|
Formule moléculaire |
C15H14IN |
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
9,10-dimethylacridin-10-ium;iodide |
InChI |
InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
PSGNLAAYSDUUHV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


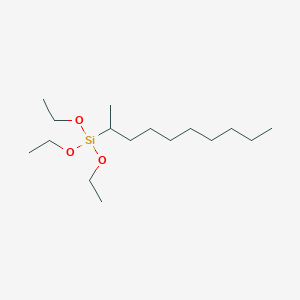
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
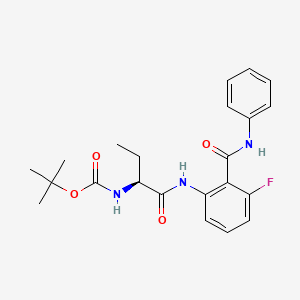
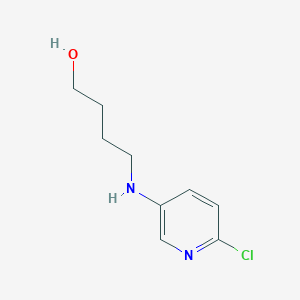
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
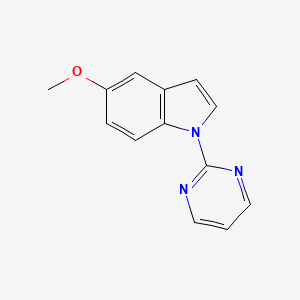
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
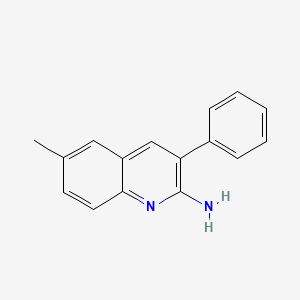
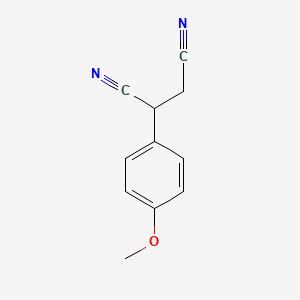
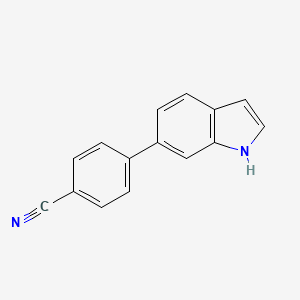
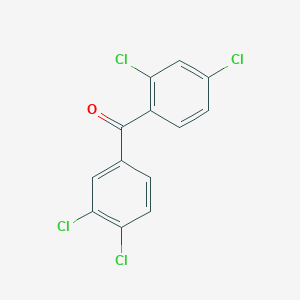

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
